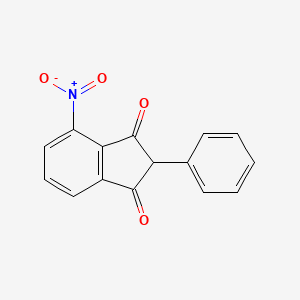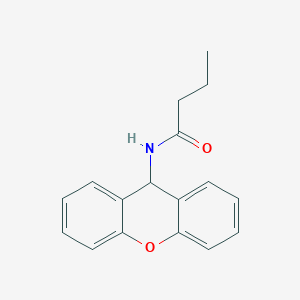
n-(9h-Xanthen-9-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-Xanthen-9-yl)butanamide is a chemical compound with the molecular formula C17H17NO2. It is characterized by the presence of a xanthene moiety attached to a butanamide group. The xanthene structure is known for its aromatic properties and is commonly found in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Xanthen-9-yl)butanamide typically involves the reaction of xanthene derivatives with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Xanthene+Butanoyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Xanthen-9-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-(9H-Xanthen-9-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene-based dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(9H-Xanthen-9-yl)butanamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular proteins and enzymes, modulating their activity. The compound can also influence signaling pathways related to oxidative stress and inflammation, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with similar aromatic properties.
Xanthen-9-one: A derivative with a ketone group instead of an amide.
9H-Xanthen-9-yl-urea: A compound with a urea group attached to the xanthene moiety.
Uniqueness
N-(9H-Xanthen-9-yl)butanamide is unique due to its specific combination of the xanthene and butanamide groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
6325-73-1 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(9H-xanthen-9-yl)butanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19) |
InChI Key |
LOVKLSFYBIAZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
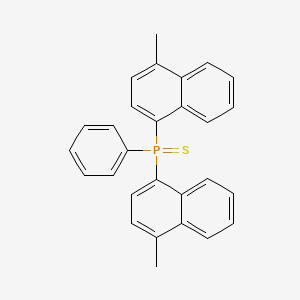
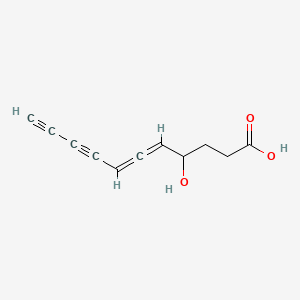
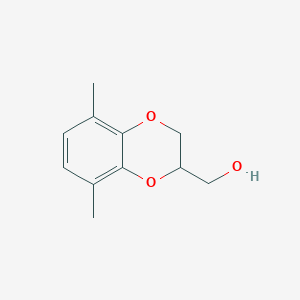
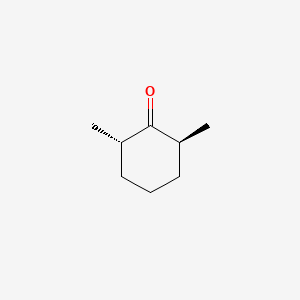
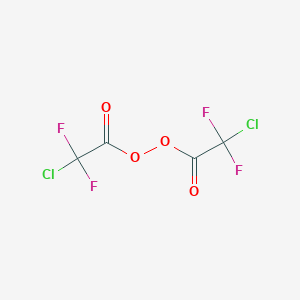
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)

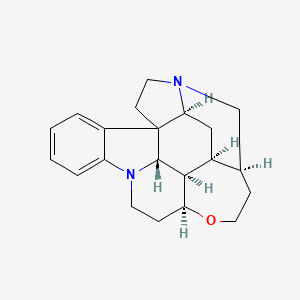
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
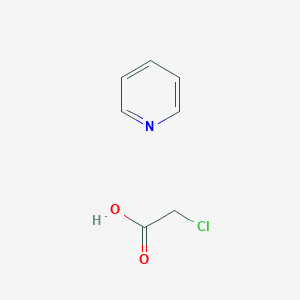
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
